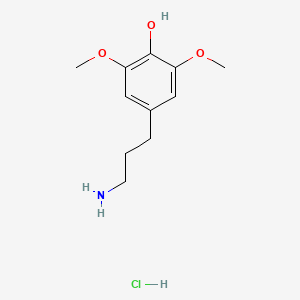
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride” is a phenolic compound with an aminopropyl and two methoxy groups attached to the phenol ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely show a phenol ring substituted with aminopropyl and methoxy groups. The exact structure would depend on the positions of these substituents on the phenol ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the phenol, amine, and ether (methoxy) functional groups. For example, the phenol group could undergo reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and phenol groups could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Enzymatic Modification for Antioxidant Synthesis
A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", to synthesize dimers with higher antioxidant capacity. The research demonstrated that laccase-catalyzed oxidation of 2,6-dimethoxyphenol produced a dimer with approximately double the antioxidant activity of the original compound. This finding indicates potential applications in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Polymorphism and Solid-State Characterization
Vogt et al. (2013) investigated the polymorphic forms of a compound similar in structure to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". The research utilized spectroscopic and diffractometric techniques to characterize the polymorphs, highlighting the importance of solid-state analysis in pharmaceutical development. This study underscores the relevance of polymorphism in the design and optimization of pharmaceutical compounds, potentially including those derived from "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride" (Vogt et al., 2013).
Application in Solid-Phase Synthesis
Jin et al. (2001) reported on the preparation of 4-formyl-3,5-dimethoxyphenol, a key synthetic intermediate for constructing linkers and resins used in solid-phase synthesis. This research is relevant for the development of synthetic methodologies that could be applied to similar phenolic compounds, including "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", for the synthesis of peptides and non-peptide molecules (Jin et al., 2001).
Synthesis and Characterization of Biologically Active Compounds
Sroor (2019) described the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating a moiety similar to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". This study illustrates the potential of structurally related compounds in the design and development of new therapeutic agents, showcasing the diverse applications of chemical synthesis in drug discovery (Sroor, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-2,6-dimethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13;/h6-7,13H,3-5,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYFDLCCUBDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2604687.png)
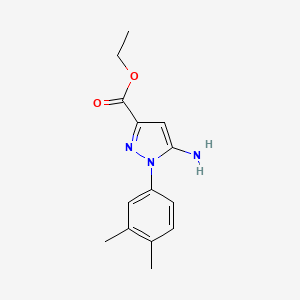
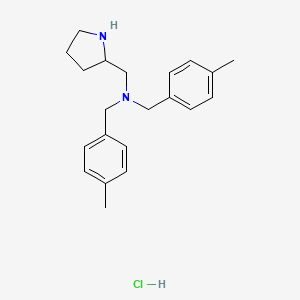
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)
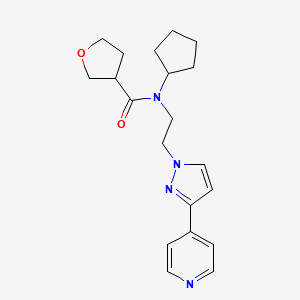
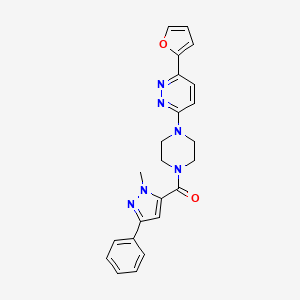
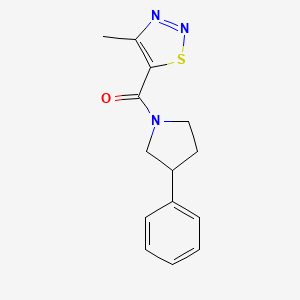
![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
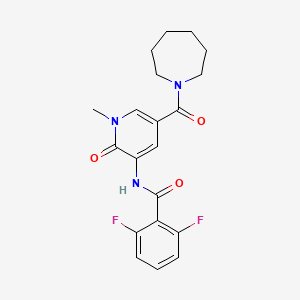
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)